molecular formula C24H24ClN5O6 B2421797 N-[(Z)-(4-chlorophenyl)methylideneamino]-1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carboxamide CAS No. 303152-85-4

N-[(Z)-(4-chlorophenyl)methylideneamino]-1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carboxamide

Cat. No.: B2421797
CAS No.: 303152-85-4
M. Wt: 513.94
InChI Key: USHWITWEJNKPFU-ZMFRSBBQSA-N
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Description

[N’-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a chlorophenyl group, hydroxymethyl groups, an isoxazole ring, and a nitrophenyl piperidone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N’-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal typically involves multi-step organic reactions. The initial step often includes the formation of the isoxazole ring through a cyclization reaction. Subsequent steps involve the introduction of the chlorophenyl and nitrophenyl groups via condensation reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

[N’-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrophenyl group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the nitrophenyl group can produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, [N’-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for investigating biological processes.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its unique structural features may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can be harnessed to create materials with specific functionalities, such as enhanced mechanical strength or improved chemical resistance.

Mechanism of Action

The mechanism of action of [N’-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.

    4-Chloroamphetamine: A psychoactive compound with a chlorophenyl group.

    4-Nitrophenylhydrazine: A compound with a nitrophenyl group.

Uniqueness

[N’-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[(Z)-(4-chlorophenyl)methylideneamino]-1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O6/c25-17-3-1-16(2-4-17)13-26-27-23(31)22-20-14-34-24(35-15-21(20)36-28-22)9-11-29(12-10-24)18-5-7-19(8-6-18)30(32)33/h1-8,13,20-21H,9-12,14-15H2,(H,27,31)/b26-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHWITWEJNKPFU-ZMFRSBBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCC3C(CO2)ON=C3C(=O)NN=CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12OCC3C(CO2)ON=C3C(=O)N/N=C\C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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